molecular formula C9H14N2 B184033 4-Amino-N,N-dimethylbenzylamine CAS No. 6406-74-2

4-Amino-N,N-dimethylbenzylamine

Cat. No.: B184033
CAS No.: 6406-74-2
M. Wt: 150.22 g/mol
InChI Key: NNCCQALFJIMRKB-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylbenzylamine: is an organic compound with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . It is a derivative of benzylamine, characterized by the presence of an amino group at the para position and two methyl groups attached to the nitrogen atom. This compound is typically a yellow liquid and is used in various chemical reactions and industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products:

Properties

IUPAC Name

4-[(dimethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCCQALFJIMRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884295
Record name Benzenemethanamine, 4-amino-N,N-dimethyl-
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6406-74-2
Record name 4-Amino-N,N-dimethylbenzenemethanamine
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Record name 6406-74-2
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Record name Benzenemethanamine, 4-amino-N,N-dimethyl-
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Record name Benzenemethanamine, 4-amino-N,N-dimethyl-
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Record name 4-amino-N,N-dimethylbenzylamine
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Record name 4-((Dimethylamino)methyl)aniline
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Synthesis routes and methods I

Procedure details

To a solution of dimethyl-(4-nitro-benzyl)-amine (1 g, 5.55 mmol) in acetic acid (10 ml) was added activated iron powder (3 g) and the reaction mixture was stirred for 5 hr at 80° C. The reaction mixture was filtered; the filtrate diluted with water and neutralized with 10% sodium hydroxide solution. The product was extracted with ethyl acetate, the organic layer was dried and evaporated to give a residue. Purification by column chromatography using chloroform/methanol (98:2) to give 4-dimethylaminomethyl-phenylamine (0.7 g, 85%)
Quantity
1 g
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10 mL
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3 g
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Synthesis routes and methods II

Procedure details

In ethanol (100 ml) was dissolved dimethyl-4-nitrobenzylamine (20.7 g), and to the mixture was added dried 10% palladium on carbon (1.00 g). Under hydrogen atmosphere, the mixture was stirred at room temperature under atmospheric pressure for 20 hours. The palladium was filtered off, and the filtrate was concentrated. The residue was separated and purified with column chromatography (ethyl acetate) to give 4-aminobenzyldimethylamine (8.75 g) as pale yellow oil.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Using the procedure of Example 1, dimethylamine Compound 4a1 was used in place of Compound 1n2 and carried forward to prepare dimethyl-(4-nitrobenzyl)-amine Compound 4a2. Stannous chloride (28.1 g, 148 mmol) was added to a solution of Compound 4a2 (5.33 g, 29.6 mmol) in ethanol (200 mL) and heated to 60° C. Sodium borohydride (0.560 g, 14.8 mmol) in ethanol (80 mL) was added dropwise. Two hrs later the reaction mixture was added to ice water. The slurry was filtered through Celite 545 and the filtrate cake rinsed with ether. The collected liquors were brought to pH 11 with 1N NaOH and extracted with ether. The combined organic layers were washed with water, dried over MgSO4 and filtered. The dried organic solution was then reduced in vacuo to provide 4-dimethylaminomethyl-phenylamine Compound 4a which was used in the next step without further purification. MS 207 (MH+).
Quantity
0 (± 1) mol
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reactant
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Compound 1n2
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Stannous chloride
Quantity
28.1 g
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Name
Compound 4a2
Quantity
5.33 g
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reactant
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Quantity
200 mL
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solvent
Reaction Step Four
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0.56 g
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reactant
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80 mL
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solvent
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-N,N-dimethylbenzylamine
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Customer
Q & A

Q1: What makes 4-Amino-N,N-dimethylbenzylamine suitable for SO2 capture in the context of COFs?

A1: While the provided abstracts don't explicitly detail the interaction mechanism, we can infer some key aspects. This compound possesses a primary amine group (-NH2) [, ]. Amines are known to exhibit affinity towards SO2, potentially through a combination of physisorption and chemisorption mechanisms. When integrated into a COF structure, the amine groups become accessible binding sites for SO2 molecules. The high surface area and porous nature of COFs further enhance the material's capacity for gas adsorption.

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